4-Bromo-1-cyclopropyl-1H-imidazole
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Overview
Description
4-Bromo-1-cyclopropyl-1H-imidazole is a heterocyclic compound that features a bromine atom and a cyclopropyl group attached to an imidazole ring Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 4-Bromo-1-cyclopropyl-1H-imidazole can be achieved through several routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.
For industrial production, a scalable and cost-effective method involves the selective debromination of 1,2-dimethyl-1H-imidazole using isopropyl magnesium chloride . This method avoids the formation of regioisomers and ensures high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-1-cyclopropyl-1H-imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4-azido-1-cyclopropyl-1H-imidazole.
Scientific Research Applications
4-Bromo-1-cyclopropyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-1-cyclopropyl-1H-imidazole exerts its effects is primarily through its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the bromine atom and cyclopropyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
4-Bromo-1-cyclopropyl-1H-imidazole can be compared with other imidazole derivatives, such as 4-Bromo-1,2-dimethyl-1H-imidazole and 4-Bromo-1-phenyl-1H-imidazole. While these compounds share the imidazole core, the presence of different substituents (e.g., cyclopropyl vs. phenyl) can significantly alter their chemical properties and biological activities .
4-Bromo-1,2-dimethyl-1H-imidazole: Known for its use in the synthesis of bioactive molecules, it differs from this compound in its methyl groups, which can affect its reactivity and solubility.
4-Bromo-1-phenyl-1H-imidazole: This compound has a phenyl group, which can enhance its aromaticity and potential interactions with biological targets, making it useful in different pharmacological contexts.
Properties
IUPAC Name |
4-bromo-1-cyclopropylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-6-3-9(4-8-6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWDZIBKBVMRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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